molecular formula C22H22N4O B2599121 2,2-diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396858-05-1

2,2-diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide

Cat. No. B2599121
CAS RN: 1396858-05-1
M. Wt: 358.445
InChI Key: CQPFNPXPURNXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide, also known as DPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Heterocyclic Derivatives and Structural Analysis

2,2-diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide belongs to a class of compounds with potential applications in the field of heterocyclic chemistry and structural analysis. For instance, derivatives similar to this compound have been explored for their unique structural features and potential chemical reactivity. Studies like those conducted by Banfield et al. (1987) on heterocyclic derivatives of guanidine highlight the importance of structural determination via X-ray analysis, which aids in understanding the complex interactions and potential chemical properties of such compounds (Banfield, Fallon, & Gatehouse, 1987).

Oxidation Reactivity and Synthetic Routes

Research into compounds structurally related to 2,2-diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide also extends into studies on their oxidation reactivity. For example, Pailloux et al. (2007) explored the oxidation reactivity channels of similar compounds, providing insights into synthetic routes and the formation of novel derivatives through chemical oxidation (Pailloux et al., 2007). Such studies are essential for developing new chemical entities with potential applications in various scientific fields.

Corrosion Inhibition

Another significant area of application is in the development of corrosion inhibitors. Yıldırım and Cetin (2008) investigated acetamide derivatives, including those structurally related to 2,2-diphenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide, for their corrosion prevention efficiencies (Yıldırım & Cetin, 2008). These compounds were tested in acidic and mineral oil mediums, revealing their potential as effective corrosion inhibitors.

Antimicrobial Properties

The compound and its derivatives have also been explored for antimicrobial properties. Research by Hossan et al. (2012) on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from similar chemical structures, showed good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012). These findings suggest potential applications in developing new antimicrobial agents.

properties

IUPAC Name

2,2-diphenyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c27-22(25-19-15-20(24-16-23-19)26-13-7-8-14-26)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,15-16,21H,7-8,13-14H2,(H,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPFNPXPURNXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.